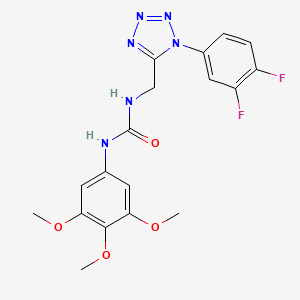

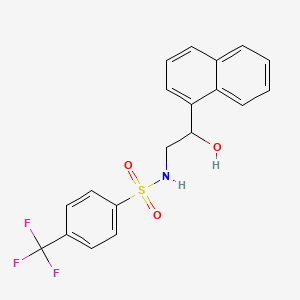

![molecular formula C11H9ClN2O2 B2611345 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 835-49-4](/img/structure/B2611345.png)

5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

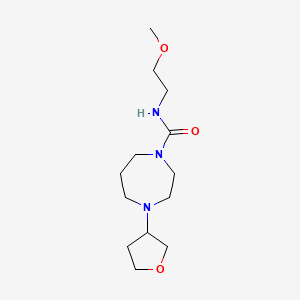

“5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole” is a chemical compound with the molecular formula C11H9ClN2O2 . It’s part of the indole family, a group of bioactive aromatic compounds that have shown clinical and biological applications . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Mécanisme D'action

The mechanism of action of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclin-dependent kinases. In addition, this compound has been shown to bind to DNA and modulate gene expression. It has also been shown to interact with several cell surface receptors, including the serotonin receptor, and to modulate signal transduction pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes. In addition, this compound has been shown to inhibit the growth of bacteria, fungi, and parasites. In plants, this compound has been shown to inhibit the growth of several species of weeds.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and can be synthesized in a variety of ways. In addition, it has a wide range of biological activities, making it a versatile tool for scientific research. However, there are several limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care. In addition, its effects on cells and organisms can vary depending on the concentration used, and thus careful titration of the compound is required.

Orientations Futures

The potential applications of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole are far-reaching, and there are many future directions for research. For example, further studies are needed to elucidate the precise mechanism of action of this compound, as well as to identify new targets for its use in drug development. In addition, further studies are needed to explore the potential of this compound as an anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a fluorescent probe for the detection of various biomolecules.

Méthodes De Synthèse

The synthesis of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole can be accomplished by a variety of methods. The most commonly used method involves the reaction of 2-nitropropene with chloroindole. This reaction is typically carried out in an aqueous medium, such as dimethyl sulfoxide, and is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene, which is then converted to the desired product. The reaction is typically complete within 1-2 hours, and yields of up to 95% can be achieved.

Applications De Recherche Scientifique

5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole has been studied extensively for its potential applications in scientific research and drug development. It has been used as a starting material in the synthesis of several pharmaceuticals, including antifungal agents, analgesics, and anti-inflammatory agents. In addition, this compound has been used as an intermediate in the synthesis of several natural products, including indole alkaloids, and has been studied for its potential as an anti-cancer agent. Furthermore, this compound has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins, and as a substrate for the enzymatic modification of proteins.

Propriétés

IUPAC Name |

5-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWWVBACCSQZRU-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CNC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CNC2=C1C=C(C=C2)Cl)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)

![({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine](/img/no-structure.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)

![3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2611272.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2611277.png)